molecular formula C19H21N3O3 B6662593 4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid

4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B6662593
M. Wt: 339.4 g/mol
InChI Key: LCWPZRABAOPMNX-UHFFFAOYSA-N
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Description

4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that combines a pyrimidine ring with a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the phenyl and methyl groups. The final steps involve the formation of the amide bond and the cyclohexane carboxylic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring and the amide group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the amide nitrogen.

Scientific Research Applications

4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the cyclohexane carboxylic acid moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid
  • 4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxamide
  • 4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-methanol

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a pyrimidine ring and a cyclohexane carboxylic acid moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12-16(11-20-17(21-12)13-5-3-2-4-6-13)18(23)22-15-9-7-14(8-10-15)19(24)25/h2-6,11,14-15H,7-10H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWPZRABAOPMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2CCC(CC2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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